3-fluoro-5-trifluoromethyl thioether properties
3-fluoro-5-trifluoromethyl thioether properties
An In-depth Technical Guide to 3-Fluoro-5-(Trifluoromethyl)phenyl Methyl Thioether: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 3-Fluoro-5-(trifluoromethyl)phenyl methyl thioether, a fluorinated aromatic thioether of significant interest to researchers in medicinal chemistry and materials science. While direct experimental data on this specific molecule is sparse, this document synthesizes information from closely related analogues and established synthetic methodologies to present a detailed profile. We will cover its physicochemical properties, propose a robust synthetic pathway with a detailed experimental protocol, discuss its reactivity and strategic value in drug design, and outline its safety profile. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of polyfunctional fluorinated building blocks.
Introduction and Strategic Importance
3-Fluoro-5-(trifluoromethyl)phenyl methyl thioether, systematically named 1-fluoro-3-(methylthio)-5-(trifluoromethyl)benzene , is an aromatic compound featuring three distinct functional groups that impart unique electronic and steric properties. The strategic placement of a fluorine atom, a trifluoromethyl group, and a methyl thioether moiety on a benzene ring creates a versatile chemical scaffold.
The incorporation of fluorine and fluorinated groups into organic molecules is a cornerstone of modern drug discovery.[1][2] These modifications can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile by:
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Enhancing Metabolic Stability: The strong carbon-fluorine bond, particularly in a trifluoromethyl (CF₃) group, can block sites of oxidative metabolism, increasing the in-vivo half-life of a drug candidate.[3]
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Modulating Lipophilicity: The CF₃ group is highly lipophilic, which can improve a molecule's ability to cross cellular membranes.[3]
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Altering Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic centers, affecting drug-receptor interactions and solubility.[4]
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Improving Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with protein targets.[1]
The methyl thioether group provides a convenient vector for further chemical modification, either through oxidation to the corresponding sulfoxide and sulfone or via metal-catalyzed cross-coupling reactions. Consequently, 1-fluoro-3-(methylthio)-5-(trifluoromethyl)benzene represents a valuable building block for creating complex molecular architectures with fine-tuned properties.
Caption: Structure of 1-fluoro-3-(methylthio)-5-(trifluoromethyl)benzene.
Physicochemical and Spectroscopic Properties
Table 1: Physicochemical Properties (Estimated and Analogous Data)
| Property | Value | Source / Basis |
|---|---|---|
| Molecular Formula | C₈H₆F₄S | - |
| Molecular Weight | 226.20 g/mol | Calculated |
| Physical Form | Colorless to yellow liquid or low-melting solid | Inferred from analogues[5] |
| Boiling Point | ~208 °C (predicted) | Based on similar isomer[6] |
| Density | ~1.3-1.6 g/cm³ | Inferred from fluorinated benzenes[7] |
| Solubility | Insoluble in water; Soluble in organic solvents (DCM, EtOAc, THF) | General property of non-polar aromatics |
| logP (Predicted) | ~3.5 - 4.5 | Estimated based on functional groups |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Signals | Rationale / Comparison |
|---|---|---|
| ¹H NMR | δ ~7.2-7.8 ppm (m, 3H, Ar-H), δ ~2.5 ppm (s, 3H, S-CH₃) | Aromatic protons are deshielded by F and CF₃. The methyl singlet is characteristic for thioanisoles. |
| ¹³C NMR | δ ~162 (d, J≈250 Hz, C-F), ~132 (q, J≈32 Hz, C-CF₃), ~124 (q, J≈272 Hz, CF₃), ~110-120 (m, Ar-C), ~15 (s, S-CH₃) | Based on typical shifts and coupling constants for Ar-F and Ar-CF₃ systems.[8] |
| ¹⁹F NMR | δ ~ -63 ppm (s, 3F, -CF₃), δ ~ -110 ppm (s, 1F, Ar-F) | Standard regions for trifluoromethyl and fluorobenzene moieties.[8] |
| Mass Spec (EI) | M⁺ at m/z = 226 | Corresponding to the molecular weight. |
Synthesis and Mechanistic Considerations
While a specific published procedure for this molecule is elusive, a robust synthesis can be designed based on modern methods for forming aryl thioethers. A highly effective approach involves the nucleophilic substitution of a suitable precursor with a methylthiolating agent. An alternative, and arguably more versatile, route starts from the corresponding thiol. We propose a two-step synthesis starting from the commercially available 1-bromo-3-fluoro-5-(trifluoromethyl)benzene .
Proposed Synthetic Workflow
This workflow involves a palladium-catalyzed C-S cross-coupling reaction, a reliable and high-yielding method for thioether formation.
Caption: Proposed workflow for palladium-catalyzed synthesis.
Detailed Experimental Protocol (Proposed)
Disclaimer: This is a proposed protocol based on established literature methods. It must be adapted and optimized under proper laboratory conditions by qualified personnel.
Objective: To synthesize 1-fluoro-3-(methylthio)-5-(trifluoromethyl)benzene from 1-bromo-3-fluoro-5-(trifluoromethyl)benzene.
Materials:
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1-bromo-3-fluoro-5-(trifluoromethyl)benzene (1.0 eq)
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Sodium thiomethoxide (NaSMe) (1.2 eq)
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Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
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Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)
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Sodium tert-butoxide (NaOtBu) (1.4 eq)
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Anhydrous Toluene
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Standard glassware for inert atmosphere chemistry (Schlenk line, nitrogen/argon)
Procedure:
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Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).
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Reagent Addition: Add anhydrous toluene via syringe, followed by 1-bromo-3-fluoro-5-(trifluoromethyl)benzene (1.0 eq). Stir the mixture for 10 minutes at room temperature.
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Thiolation: Add sodium thiomethoxide (1.2 eq) to the mixture.
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Causality Note: The palladium catalyst and Xantphos ligand form an active catalytic species that facilitates the oxidative addition of the aryl bromide. The NaOtBu base is crucial for the subsequent reductive elimination step. Xantphos is a bulky ligand known to be effective for C-S coupling.
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-
Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).
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Workup: Cool the reaction to room temperature. Quench carefully with water and dilute with ethyl acetate.
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Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate.
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Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.
Reactivity and Applications in Drug Development
The true value of 1-fluoro-3-(methylthio)-5-(trifluoromethyl)benzene lies in its potential as a molecular scaffold. Its reactivity is dictated by the interplay of its functional groups.
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Aromatic Ring: The ring is highly electron-deficient due to the powerful inductive effects of the F and CF₃ groups. This deactivates it towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SₙAr), should a suitable leaving group be present in another position.
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Thioether Sulfur: The sulfur atom is a nucleophilic center and can be readily oxidized to the corresponding sulfoxide (chiral) and sulfone. These oxidized forms have different electronic properties and hydrogen bonding capabilities, expanding the chemical space accessible from the parent thioether.
The primary application for this compound is as a key intermediate in the synthesis of bioactive molecules for the pharmaceutical and agrochemical industries.
Caption: Structure-Activity Relationship Logic for the Title Compound.
Safety Profile
A specific Safety Data Sheet (SDS) for 1-fluoro-3-(methylthio)-5-(trifluoromethyl)benzene is not available. The following information is generalized from related fluorinated aromatic compounds and should be treated as a guideline.[7][9]
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Hazards:
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Flammability: May be a combustible liquid. Vapors may form explosive mixtures with air.[7][9]
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Health: Expected to be an irritant to the skin, eyes, and respiratory system.[9][10] Harmful if swallowed or inhaled. Organ-specific toxicity upon prolonged exposure has not been determined but should be assumed possible.
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Precautionary Measures:
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Handle only in a well-ventilated fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).
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Keep away from heat, sparks, and open flames.
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Avoid inhalation of vapors and contact with skin and eyes.
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In case of contact, immediately flush the affected area with copious amounts of water. Seek medical attention if irritation persists.
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Conclusion
1-fluoro-3-(methylthio)-5-(trifluoromethyl)benzene is a highly functionalized building block with significant potential for advanced applications in drug discovery and materials science. While detailed characterization is lacking in public literature, its properties can be reliably inferred from analogous structures. Its synthesis is achievable through established, modern organometallic techniques. The strategic combination of its fluorine, trifluoromethyl, and thioether groups provides chemists with a powerful tool to modulate molecular properties, leading to the development of novel compounds with improved efficacy and pharmacokinetic profiles.
References
This list is compiled from the search results and provides sources for the claims made in this guide.
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Accounts of Chemical Research: Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation. ACS Publications, 2015. [Online]. Available: [Link]
-
PubChem: 1-Fluoro-3-nitro-5-(trifluoromethyl)benzene. National Center for Biotechnology Information. [Online]. Available: [Link]
-
Organic Letters: Transition-Metal-Free Synthesis of Aryl Trifluoromethyl Thioethers through Indirect Trifluoromethylthiolation of Sodium Arylsulfinate with TMSCF3. ACS Publications, 2021. [Online]. Available: [Link]
-
PubChem: 1,3,5-Trifluorobenzene. National Center for Biotechnology Information. [Online]. Available: [Link]
-
Cheméo: Chemical Properties of Benzene, 1-fluoro-3-methyl-. [Online]. Available: [Link]
-
Organic Letters: Transition-Metal-Free Synthesis of Aryl Trifluoromethyl Thioethers through Indirect Trifluoromethylthiolation of Sodium Arylsulfinate with TMSCF3. ACS Publications, 2021. [Online]. Available: [Link]
-
PubMed: Transition-Metal-Free Synthesis of Aryl Trifluoromethyl Thioethers through Indirect Trifluoromethylthiolation of Sodium Arylsulfinate with TMSCF3. National Library of Medicine, 2021. [Online]. Available: [Link]
-
ACS Publications: Supporting Information. [Online]. Available: [Link] (Note: Example of spectroscopic data for related compounds).
-
Cheméo: Chemical Properties of 1-Fluoro-3-(trifluoro-methyl)benzene. [Online]. Available: [Link]
-
PubMed: Applications of Fluorine in Medicinal Chemistry. National Library of Medicine, 2015. [Online]. Available: [Link]
-
PubMed Central (PMC): Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. National Library of Medicine. [Online]. Available: [Link]
-
PubMed: Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. National Library of Medicine, 2014. [Online]. Available: [Link]
-
NIST WebBook: Benzene, 1-fluoro-3-methyl-. National Institute of Standards and Technology. [Online]. Available: [Link]
-
ResearchGate: Applications of Fluorine in Medicinal Chemistry. [Online]. Available: [Link]
-
Chemical Communications: Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone. Royal Society of Chemistry. [Online]. Available: [Link]
-
ResearchGate: The Many Roles for Fluorine in Medicinal Chemistry. [Online]. Available: [Link]
-
European Patent Office: TRIFLUORO METHYLTHIOMETHYL BENZENE DERIVATIVES AND PROCESS FOR PRODUCING THE SAME. [Online]. Available: [Link],
- Google Patents: US6225505B1 - Trifluoro methylthiomethyl benzene derivatives and process for production same. [Online].
- Google Patents: EP2266961B1 - Process for the synthesis of organic compounds. [Online].
Sources
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 1-(Bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene | 239087-09-3 [sigmaaldrich.com]
- 6. 1-Fluoro-5-methyl-3-(methylthio)-2-(trifluoromethyl)benzene CAS#: 2706345-99-3 [m.chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. rsc.org [rsc.org]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. fishersci.com [fishersci.com]
